molecular formula C24H19NO4 B2906742 N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide CAS No. 307326-98-3

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide

Cat. No.: B2906742
CAS No.: 307326-98-3
M. Wt: 385.419
InChI Key: JLVYLKHXIFLRKD-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide is a complex organic compound that features an anthracene core with a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide typically involves the reaction of 9,10-anthraquinone with appropriate benzamide derivatives under controlled conditions. One common method involves the use of dioxane as a solvent and sodium acetate as a catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the anthraquinone core to anthracene.

    Substitution: The benzamide group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions include various substituted anthracene and benzamide derivatives, which can be further utilized in different applications.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. The pathways involved may include the inhibition of oxidative stress and the modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)-4-(propan-2-yloxy)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(9,10-dioxoanthracen-1-yl)-4-propan-2-yloxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19NO4/c1-14(2)29-16-12-10-15(11-13-16)24(28)25-20-9-5-8-19-21(20)23(27)18-7-4-3-6-17(18)22(19)26/h3-14H,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVYLKHXIFLRKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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